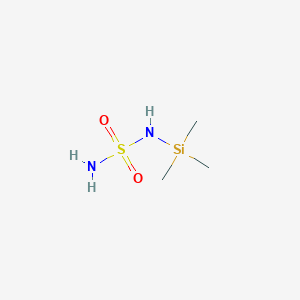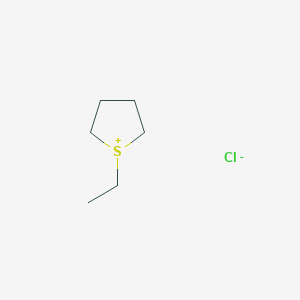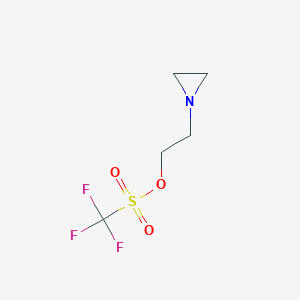
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is an organosilicon compound characterized by the presence of silicon bonded to two dimethylphenyl groups and one methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane typically involves the reaction of chlorosilanes with organometallic reagents. One common method is the reaction of dimethylchlorosilane with 3,4-dimethylphenylmagnesium bromide and 3-methylphenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-bonded groups to simpler hydrocarbons.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrocarbons and simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
作用機序
The mechanism of action of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical and physical properties.
類似化合物との比較
Similar Compounds
- Dimethylphenylsilane
- Trimethylphenylsilane
- Diphenylmethylsilane
Uniqueness
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is unique due to the presence of both dimethylphenyl and methylphenyl groups bonded to the silicon atom This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
116214-19-8 |
|---|---|
分子式 |
C17H22Si |
分子量 |
254.44 g/mol |
IUPAC名 |
(3,4-dimethylphenyl)-dimethyl-(3-methylphenyl)silane |
InChI |
InChI=1S/C17H22Si/c1-13-7-6-8-16(11-13)18(4,5)17-10-9-14(2)15(3)12-17/h6-12H,1-5H3 |
InChIキー |
LRWCVUOXTPPNOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)[Si](C)(C)C2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


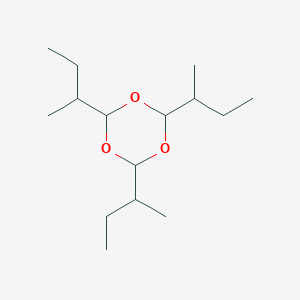
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
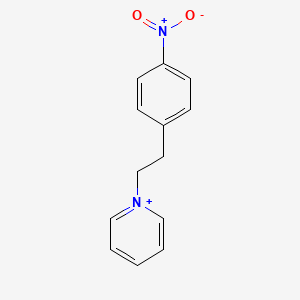
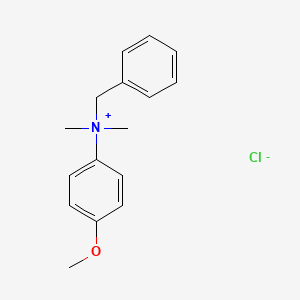
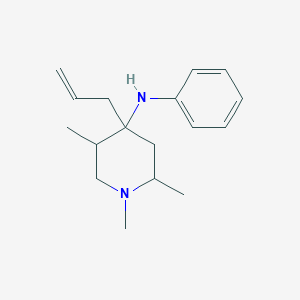
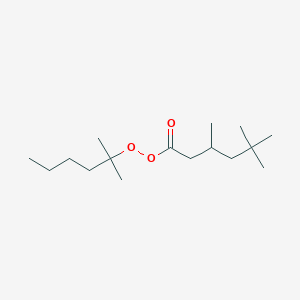
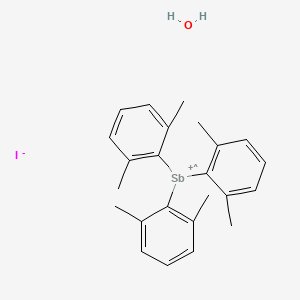
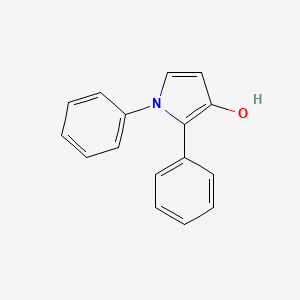
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
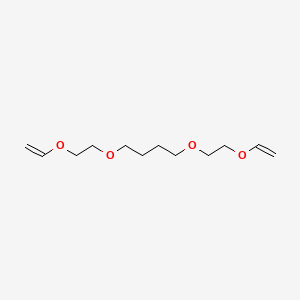
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
